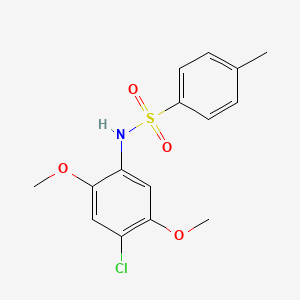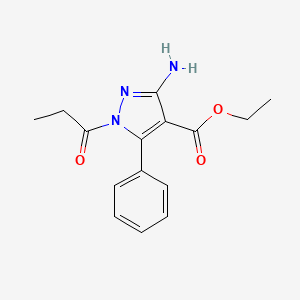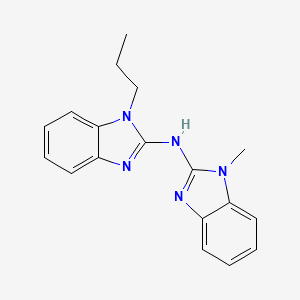![molecular formula C21H25N3O3 B5557947 3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)
3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide
カタログ番号:
B5557947
分子量:
367.4 g/mol
InChIキー:
FXDGZUWWFJAQIR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .科学的研究の応用
Synthesis and Production
- A study by Bobeldijk et al. (1990) described a high-yield synthesis method for related benzamide derivatives, focusing on the efficiency and simplicity of the process (Bobeldijk et al., 1990).
Biological Applications
- Lee et al. (2018) developed a series of hydroxamic acids with benzimidazole derivatives that showed potential in treating Alzheimer's disease. One such compound demonstrated neuroprotective activity and the ability to cross the blood-brain barrier (Lee et al., 2018).
- Fellenius et al. (1981) explored substituted benzimidazoles, highlighting their role in inhibiting gastric acid secretion by targeting (H+ + K+) ATPase (Fellenius et al., 1981).
- Penning et al. (2009) discovered a benzimidazole carboxamide PARP inhibitor, showing promising results for cancer treatment (Penning et al., 2009).
Therapeutic Potential
- Imaeda et al. (2016) identified a benzimidazole derivative as a potent and orally active renin inhibitor, useful in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).
- Högberg et al. (1990) synthesized benzamide compounds with potential antipsychotic properties, indicating their use in mental health treatments (Högberg et al., 1990).
Miscellaneous Applications
- Kanaoka et al. (1964) synthesized benzimidazole derivatives for use as protein-sulfhydryl reagents, highlighting their application in biochemical research (Kanaoka et al., 1964).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-21(2,26)10-9-14-5-4-6-15(11-14)20(25)22-13-19-23-17-8-7-16(27-3)12-18(17)24-19/h4-8,11-12,26H,9-10,13H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGZUWWFJAQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NC3=C(N2)C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexa...
Cat. No.: B5557870
CAS No.:
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methyl...
Cat. No.: B5557881
CAS No.:
5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4...
Cat. No.: B5557884
CAS No.:
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1...
Cat. No.: B5557894
CAS No.:
![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5557975.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)
![2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE](/img/structure/B5557984.png)
